4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of nitro, ethoxycarbonyl, and dichlorobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)benzaldehyde with 2-nitroaniline to form the Schiff base intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- 4-[(E)-{[4-(methylphenyl)imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate
Uniqueness
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H16Cl2N2O6 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(4-ethoxycarbonylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl2N2O6/c1-2-32-22(28)15-4-7-17(8-5-15)26-13-14-3-10-21(20(11-14)27(30)31)33-23(29)18-9-6-16(24)12-19(18)25/h3-13H,2H2,1H3 |
InChI Key |
BWZQZMQXVWGGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.